3-Propylidenephthalide

Flavor chemistry Sensory science Food science

3-Propylidenephthalide (CAS 94704-89-9 for the (3Z)-isomer; commonly cataloged under 17369-59-4 as an E/Z mixture) is a C3-alkylidenephthalide lactone characterized by a propylidene side chain at the 3-position. Naturally occurring in celery (Apium graveolens) and lovage (Levisticum officinale), it is classified as an alicyclic/aromatic lactone (Flavis No.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 94704-89-9
Cat. No. B7804199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylidenephthalide
CAS94704-89-9
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCC=C1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5-
InChIKeyNGSZDVVHIGAMOJ-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)
Insoluble in water;  soluble in oils
soluble (in ethanol)

3-Propylidenephthalide (CAS 94704-89-9): Procurement-Grade Identity and Differentiation


3-Propylidenephthalide (CAS 94704-89-9 for the (3Z)-isomer; commonly cataloged under 17369-59-4 as an E/Z mixture) is a C3-alkylidenephthalide lactone characterized by a propylidene side chain at the 3-position [1]. Naturally occurring in celery (Apium graveolens) and lovage (Levisticum officinale), it is classified as an alicyclic/aromatic lactone (Flavis No. 10.005, FEMA 2952) and is primarily employed as a flavor and fragrance ingredient [2][3]. Its structural distinction lies in the unsaturated C3 side chain, differentiating it from the dominant C4 homologs (3-butylidenephthalide, 3-butylphthalide) and the coumarin analog 3,4-dihydrocoumarin, all of which share the same EFSA Chemical Group 11 classification but exhibit quantitatively distinct sensory, physical, and safety profiles [2].

Why 3-Propylidenephthalide Cannot Be Substituted with Generic Phthalide Analogs


Within the alkylidenephthalide subclass, variation in side-chain length (C3 propylidene vs. C4 butylidene vs. C4 butyl) produces quantitatively measurable differences in flavor threshold, odor substantivity, physical properties, and regulatory safety margins. 3-Propylidenephthalide exhibits a taste threshold of 25 ppm, compared to 15 ppm for its closest structural analog 3-butylidenephthalide, meaning the latter delivers equivalent flavor impact at 40% lower concentration . Conversely, 3-propylidenephthalide provides a distinct sensory profile described as 'warm, spicy-herbaceous' with maple and brown sugar nuances, while the butylidene homolog conveys a more straightforward celery-green character [1]. In feed applications, the EFSA-assigned margin of safety for 3-propylidenephthalide is 1–2.5 at 1 mg/kg complete feed, substantially narrower than the 5–18 margin for the in-class alternative 3,4-dihydrocoumarin, indicating that safety-based substitution is not a trivial decision [2]. These interconnected differences—sensory, regulatory, and physicochemical—mean that procurement decisions must be compound-specific rather than class-based.

Quantitative Evidence Guide: 3-Propylidenephthalide vs. Comparator Compounds


Taste Threshold: 3-Propylidenephthalide Requires 67% Higher Concentration for Equivalent Flavor Impact vs. 3-Butylidenephthalide

3-Propylidenephthalide exhibits a taste threshold of 25 ppm, compared to 15 ppm for 3-butylidenephthalide . This 10 ppm difference means that formulators must use approximately 67% more 3-propylidenephthalide to achieve equivalent taste intensity. The sensory character of 3-propylidenephthalide at this concentration is described as 'green, celery, sweet and lovage with vegetative and herbal nuances,' while 3-butylidenephthalide at 15 ppm provides 'celery, green, vegetable-like with a herbal nuance'—a simpler, less sweet profile [1].

Flavor chemistry Sensory science Food science

Odor Substantivity: 3-Propylidenephthalide Exhibits 24% Shorter Fragrance Longevity than 3-Butylidenephthalide

The odor substantivity of 3-propylidenephthalide is measured at 284 hours at 100% concentration, whereas 3-butylidenephthalide demonstrates a substantivity of 376 hours under identical conditions [1][2]. This 92-hour differential represents a 24% reduction in fragrance longevity for the propylidene homolog. The odor character of 3-propylidenephthalide is described as 'celery, herbal, cortex, lovage, maple, fenugreek, phenolic, brothy, vegetable, brown,' providing a more complex and warm-spicy profile compared to the simpler 'herbal, lovage, celery' character of the butylidene analog [1][3].

Fragrance chemistry Perfumery Substantivity

EFSA Feed Safety Margin: 3-Propylidenephthalide Has a 2–7× Narrower Safety Window than 3,4-Dihydrocoumarin in Animal Feed

According to the EFSA FEEDAP Panel (2012), the maximum safe level of 3-propylidenephthalide in feed is 1 mg/kg complete feed for all animal species, with a margin of safety ranging from 1 to 2.5 [1]. In contrast, the structurally related lactone 3,4-dihydrocoumarin (also in EFSA Chemical Group 11) was assessed at 1–5 mg/kg with a margin of safety ranging from 5 to 18 [1]. The EFSA Panel explicitly noted that the narrow margin of safety for 3-propylidenephthalide would not allow simultaneous administration in both feed and drinking water, a restriction not applied to 3,4-dihydrocoumarin [1]. The Panel was unable to perform an assessment of 3-butylidenephthalide due to the absence of purity data, making 3-propylidenephthalide the only fully assessed C3 alkylidenephthalide with a defined (albeit narrow) safety window in this regulatory class [1].

Feed additive safety Regulatory toxicology Animal nutrition

Dietary Exposure (MSDI): 3-Propylidenephthalide Has 2× Higher Population Exposure than 3-Butylidenephthalide in the EU

The Maximised Survey-Derived Daily Intake (MSDI) for 3-propylidenephthalide in the EU is 17 μg/capita/day, compared to 8.6 μg/capita/day for 3-butylidenephthalide and only 0.49 μg/capita/day for 3-butylphthalide [1]. Despite higher exposure, 3-propylidenephthalide and 3-butylidenephthalide share the same structural class (Class III) and TTC threshold of 90 μg/person/day, meaning both are below the threshold of toxicological concern [1]. However, the modified Theoretical Added Maximum Daily Intake (mTAMDI) values present an inverted picture: 3-propylidenephthalide at 11 μg/person/day vs. 3-butylidenephthalide at 128 μg/person/day and 3-butylphthalide at 402 μg/person/day [1]. This indicates that 3-propylidenephthalide has a substantially lower theoretical maximum intake potential, reflecting its narrower and more specialized use profile.

Exposure assessment Food safety Regulatory science

Physicochemical Differentiation: Boiling Point, Density, and Refractive Index vs. 3-Butylidenephthalide

3-Propylidenephthalide exhibits a boiling point of 169–171 °C (at 13 mm Hg), density of 1.127–1.132 g/mL (JECFA specification), and refractive index of 1.557–1.562 [1]. In comparison, 3-butylidenephthalide shows a lower boiling point of 139–142 °C (at 5 mm Hg), lower density of 1.103 g/mL, and higher refractive index of 1.572–1.578 . The 30 °C higher boiling point (under comparable reduced pressure) of 3-propylidenephthalide reflects its lower molecular weight (174.20 vs. 188.23 g/mol) but higher intermolecular interaction, a consequence of the shorter alkylidene chain altering vapor pressure characteristics [1][2].

Physical chemistry Quality control Analytical chemistry

Skin Sensitization Potency: 3-Propylidenephthalide as a Validated Case Study Compound for Next-Generation Risk Assessment

3-Propylidenephthalide has been specifically selected as one of two case study sensitizers for the development and validation of in vitro-based next-generation risk assessment (NGRA) frameworks for skin sensitization [1]. In this study (Lee et al., 2026), 3-propylidenephthalide was used to calculate acceptable exposure levels (AELs) for consumer products including deodorants and bar soaps, with AEL-to-consumer exposure level (CEL) ratios confirming safe current usage levels [1]. The compound carries an H317 (Skin Sens. 1B) hazard classification under GHS and an R43 risk phrase ('May cause sensitization by skin contact') . While data on a directly comparable NESIL for 3-butylidenephthalide is not available in the same validated framework, the selection of 3-propylidenephthalide as a benchmark sensitizer for NGRA methodology development distinguishes it as a reference compound with well-characterized dermal safety parameters for risk assessment [1].

Dermal toxicology Risk assessment Regulatory safety

Optimal Application Scenarios for 3-Propylidenephthalide Based on Quantified Differentiation


Warm-Spicy Fragrance Top-Note Formulation in Personal Care Products

With a substantivity of 284 hours and a complex odor profile featuring celery, herbal, maple, and fenugreek notes, 3-propylidenephthalide is ideally suited for fragrance top-to-middle note applications where a distinctive warm-spicy lift is desired [1]. Its 24% shorter substantivity compared to 3-butylidenephthalide (284 vs. 376 hours) is advantageous for formulations where a defined fragrance evolution is preferred over prolonged linear persistence [1]. The validated NGRA skin sensitization parameters established by Lee et al. (2026) further support its use in leave-on personal care products such as deodorants, where acceptable exposure levels have been explicitly calculated [2].

Specialized Savory Flavor Systems Requiring Maple-Brown Sugar Nuance

The taste threshold of 25 ppm and the distinctive 'sweet, lovage, maple, herbal, brown, vegetative' flavor profile of 3-propylidenephthalide differentiate it from the simpler 'celery, green, vegetable' profile of 3-butylidenephthalide (threshold 15 ppm) . This makes 3-propylidenephthalide the preferred choice for complex savory flavor systems—such as maple and brown sugar seasoning blends, herbal tonic beverages, and gourmet celery formulations—where a multi-dimensional flavor character outweighs raw potency considerations [3]. Formulators should budget for approximately 67% higher use levels compared to 3-butylidenephthalide to achieve equivalent overall flavor impact .

Animal Feed Flavoring with Defined but Tight Dosing Control

The EFSA-assessed safe level of 1 mg/kg complete feed with a margin of safety of 1–2.5 positions 3-propylidenephthalide as a viable feed palatability enhancer, provided dosing is precisely controlled [4]. Critically, the narrow margin precludes simultaneous administration via feed and drinking water, necessitating single-route delivery [4]. For applications where regulatory certainty is paramount, 3-propylidenephthalide has a fully assessed EFSA safety profile, unlike 3-butylidenephthalide—for which the EFSA Panel could not complete an assessment due to insufficient purity data—making the propylidene compound the only fully evaluated choice in its immediate alkylidenephthalide subclass [4].

Quality Control and Identity Verification in Multi-Phthalide Supply Chains

The distinct physicochemical fingerprint of 3-propylidenephthalide—boiling point 169–171 °C (13 mm Hg), density 1.127–1.132 g/mL, and refractive index 1.557–1.562—provides unambiguous identity verification parameters that differentiate it from the more commonly procured 3-butylidenephthalide (BP 139–142 °C at 5 mm Hg, density 1.103 g/mL, RI 1.572–1.578) [5][6]. Incoming QC laboratories can leverage these non-overlapping specification ranges to prevent mis-shipment or cross-contamination in multi-phthalide procurement environments. The JECFA specification also mandates NMR as the identity test method, providing a definitive confirmatory technique [5].

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